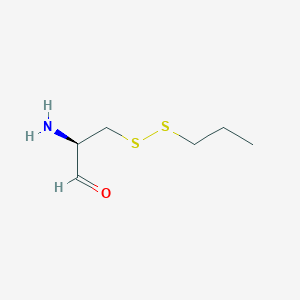

S,S-Propylthiocysteine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NOS2 |

|---|---|

Molecular Weight |

179.3 g/mol |

IUPAC Name |

(2R)-2-amino-3-(propyldisulfanyl)propanal |

InChI |

InChI=1S/C6H13NOS2/c1-2-3-9-10-5-6(7)4-8/h4,6H,2-3,5,7H2,1H3/t6-/m1/s1 |

InChI Key |

JOUZYBMKOXDVCY-ZCFIWIBFSA-N |

Isomeric SMILES |

CCCSSC[C@@H](C=O)N |

Canonical SMILES |

CCCSSCC(C=O)N |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Intermediacy

Theoretical Considerations of S,S-Propylthiocysteine Biosynthesis

The biosynthesis of this compound is hypothesized to follow a pathway analogous to that of other S-substituted cysteine derivatives. This likely involves the modification of the amino acid cysteine with a propylthio group. The core of this theoretical pathway is the enzymatic reaction between a source of the propylthio group and a cysteine residue, which may or may not be part of a larger peptide.

One proposed route for the synthesis of related S-alk(en)yl-L-cysteine sulfoxides begins with glutathione (B108866). researchgate.netnih.gov This suggests that a potential biosynthetic route for this compound could also originate from this ubiquitous antioxidant. In this scenario, the cysteine residue within the glutathione molecule would be the target for the addition of the propylthio group.

Hypothetical Precursor Roles in Cellular Metabolism

Given its structure, this compound could theoretically serve as a precursor in various metabolic pathways. It could be a source of cysteine for protein synthesis or other metabolic needs, releasing the propylthio moiety in the process. Additionally, it could be a precursor for the formation of other sulfur-containing compounds. In Allium species, related compounds like S-allyl-L-cysteine sulfoxide (B87167) (alliin) and S-propyl-L-cysteine sulfoxide (propiin) act as precursors to flavor and odor compounds. oup.com

This compound's potential role as a precursor is summarized in the interactive table below:

| Potential Precursor Role | Description | Supporting Evidence/Analogy |

| Cysteine Source | Could be metabolized to release cysteine for cellular use. | General amino acid metabolism pathways. |

| Sulfur Donor | The sulfur atoms could be incorporated into other molecules. | Central role of sulfur-containing amino acids in metabolism. researchgate.net |

| Precursor to Volatiles | Analogous to alliin (B105686) and propiin, it could be a precursor to volatile sulfur compounds. | The breakdown of S-alk(en)yl-L-cysteine sulfoxides by alliinase. nih.govoup.com |

Enzymatic Steps Potentially Involved in this compound Formation

The formation of this compound from its precursors would necessitate the involvement of specific enzymes. Based on the biosynthesis of related compounds, several key enzyme families are likely to be involved.

Glutathione S-transferases (GSTs): These enzymes are known to catalyze the conjugation of glutathione to a wide variety of substrates. A GST could potentially catalyze the reaction between glutathione and a propylthio donor.

γ-Glutamyltranspeptidases: If the biosynthesis proceeds via a glutathione conjugate, this enzyme would be required to cleave the glutamyl residue from the intermediate. nih.gov

Cysteine Synthase: This enzyme, also known as O-acetylserine (thiol)lyase, catalyzes the final step in cysteine biosynthesis. nih.gov It is conceivable that a related enzyme could utilize a propylthiol donor to form this compound from O-acetylserine.

The potential enzymatic steps are outlined in the following interactive table:

| Enzyme | Proposed Role in this compound Biosynthesis | General Function |

| Glutathione S-transferase | Conjugation of glutathione with a propylthio donor. | Detoxification and metabolism of xenobiotics and endogenous compounds. |

| γ-Glutamyltranspeptidase | Cleavage of the γ-glutamyl moiety from a hypothetical γ-glutamyl-S-propylthiocysteine intermediate. | Glutathione metabolism. nih.gov |

| Cysteine Synthase | Direct synthesis from O-acetylserine and a propylthiol donor. | Cysteine biosynthesis. nih.gov |

Integration within Broader Sulfur and Cysteine Metabolic Networks

The biosynthesis and metabolism of this compound would be intrinsically linked to the broader cellular networks of sulfur and cysteine metabolism. The availability of cysteine, a primary building block, would be a critical regulatory point. The metabolic fate of this compound would also intersect with pathways of transsulfuration and the methionine cycle, which are central to sulfur amino acid metabolism. nih.gov

For instance, if this compound is catabolized, the released sulfur could be shunted into various pathways, including the synthesis of other sulfur-containing amino acids, glutathione, or taurine. The regulation of these interconnected pathways is complex, often involving feedback inhibition and transcriptional control of key enzymes to maintain cellular homeostasis. nih.govmicrobialcell.com

Comparative Analysis of Biosynthetic Strategies Across Organisms

While direct evidence for the biosynthesis of this compound in various organisms is lacking, a comparative analysis can be inferred from the distribution of related compounds. The biosynthesis of S-alk(en)yl-L-cysteine sulfoxides is a hallmark of the genus Allium. researchgate.netnih.gov In these plants, there is a clear and well-established pathway for the synthesis of compounds like alliin and isoalliin.

In contrast, this compound has been identified in fresh onion, but at significantly lower concentrations than its sulfoxide counterpart. acs.org This suggests that if a biosynthetic pathway for this compound exists in these organisms, it is either less active or the compound is a transient intermediate.

In organisms outside of the Allium genus, the presence of such a specific biosynthetic pathway is even less likely. Most organisms possess the core machinery for cysteine and sulfur metabolism, but the specialized enzymes for creating S-alk(en)yl-L-cysteine derivatives appear to be more restricted in their evolutionary distribution. The table below provides a comparative overview.

| Organism/Group | Presence of S-alk(en)yl-L-cysteine Sulfoxide Pathway | Likelihood of this compound Biosynthesis |

| Allium species (e.g., garlic, onion) | Well-established researchgate.netnih.govoup.com | Low levels detected, suggesting a minor or intermediate role. acs.org |

| Other Plants | Generally absent, with some exceptions in related genera. | Unlikely, but not impossible. |

| Animals | Absent | Highly unlikely to be a primary biosynthetic product. |

| Bacteria | Some bacteria possess cysteine synthase with broad substrate specificity. nih.gov | Possible, but not a major reported pathway. |

Enzymatic Interactions and Molecular Mechanisms of Action

Investigation of S,S-Propylthiocysteine as a Ligand for Thermonuclease

Thermonuclease, also known as staphylococcal nuclease, is a well-studied enzyme that hydrolyzes DNA and RNA. uniprot.org Its activity is a key characteristic used in the identification of Staphylococcus aureus. nih.govthermofisher.com While this compound is listed as a ligand for this enzyme, specific research detailing the binding event is not publicly available. biorxiv.org

Structural Basis of Thermonuclease-S,S-Propylthiocysteine Complex Formation

There are no available crystal structures or nuclear magnetic resonance (NMR) spectroscopy studies in the public domain that describe the complex formed between Thermonuclease and this compound. The specific amino acid residues involved in binding and the conformational changes that may occur upon complex formation have not been documented.

Kinetic and Thermodynamic Parameters of Enzymatic Binding

Quantitative data regarding the binding affinity (such as the dissociation constant, Kd), kinetic rate constants (kon, koff), and thermodynamic parameters (including enthalpy ΔH and entropy ΔS changes) for the interaction between this compound and Thermonuclease are not available in published scientific literature. Techniques like isothermal titration calorimetry (ITC), which are standard for determining these parameters, have not been applied to this specific ligand-protein pair in any found research. nih.govmdpi.com

Impact of this compound Binding on Thermonuclease Activity

The functional consequence of this compound binding to Thermonuclease has not been experimentally determined. There are no published studies that quantify whether this binding event inhibits or enhances the nuclease activity of the enzyme.

This compound Interactions with Listeriolysin Regulatory Protein

The Listeriolysin regulatory protein, PrfA, is a master transcriptional activator that controls the expression of key virulence factors in the pathogenic bacterium Listeria monocytogenes. uniprot.orgnih.gov The activity of PrfA is crucial for the bacteria's ability to cause infection. nih.govnih.govnih.gov this compound is listed in databases as a compound that interacts with PrfA. uniprot.orgnih.gov

Characterization of Binding Modalities with Virulence Factors

PrfA functions by binding to specific DNA sequences, known as PrfA boxes, in the promoter regions of virulence genes. nih.govnih.gov Its ability to bind DNA can be modulated by cofactors. rcsb.org While this compound is noted as a ligand, the specific modality of its binding to PrfA—such as the location on the protein and the nature of the chemical interactions—has not been described in available research. Studies on other molecules show that binding to PrfA can interfere with its DNA-binding activity, but this has not been specifically demonstrated for this compound. nih.gov

Functional Consequences of Interaction on Protein Regulation

The regulation of PrfA is complex, involving transcriptional, post-transcriptional, and post-translational mechanisms that respond to environmental cues. nih.gov The binding of small molecules can significantly alter PrfA's ability to activate the expression of virulence genes like hly, which encodes the toxin listeriolysin O. mdpi.com However, the specific downstream effects of this compound binding on the regulatory function of PrfA and the subsequent expression of the virulence regulon have not been documented in the scientific literature.

Biological Interactions and Cellular Modulatory Roles

Protein-Ligand Interactions of S,S-Propylthiocysteine

The interaction of this compound with proteins is a key aspect of its biological function. This interaction is primarily observed with the transcriptional activator PrfA, which is the master regulator of virulence in the pathogenic bacterium Listeria monocytogenes. biorxiv.orgresearchgate.net PrfA controls the expression of numerous virulence factors necessary for the bacterium to transition from a saprophytic lifestyle to an intracellular parasite. researchgate.netnih.gov The activity of PrfA is allosterically regulated by the binding of small molecule cofactors. pnas.orgplos.org

The binding site for ligands on the PrfA protein is a distinct, tunnel-like region located at the interface between the N-terminal β-barrel domain and the C-terminal DNA-binding domain of the protein monomer. plos.orgasm.org Structural analysis of PrfA reveals that this pocket is the binding site for its natural activating cofactor, glutathione (B108866) (GSH), as well as various competing inhibitory peptides. biorxiv.orgpnas.org

The binding tunnel contains pockets that provide selectivity for certain chemical features, such as hydrophobicity. biorxiv.org Electrostatic modeling of this binding pocket has indicated a high density of positive charge, stemming from the presence of key lysine (B10760008) residues (K64, K122, and K130), which are presumed to facilitate the binding of anionic cofactors. plos.org Binding of an activating ligand like GSH within this tunnel induces a conformational change in PrfA, specifically stabilizing the helix-turn-helix (HTH) DNA-binding motif. pnas.orgasm.org This structural rearrangement primes the protein for effective binding to its target DNA sequences, known as PrfA boxes, thereby activating the transcription of virulence genes. pnas.orgasm.org Conversely, when inhibitory peptides bind within this same tunnel, they prevent this activating conformational change, effectively repressing virulence gene expression. biorxiv.org

Another documented interaction involves a modified cysteine residue, identified as this compound, in the crystal structure of Staphylococcal nuclease (PDB ID: 3NUC). proteopedia.org In this structure, the compound is a modification of the cysteine at position 23.

Quantitative data on the binding affinity of this compound itself are not extensively documented. However, studies on ligands that bind to the same site on PrfA provide insight into the range of affinities involved. Isothermal Titration Calorimetry (ITC) has been used to measure the dissociation constants (Kd) for various inhibitory peptides that compete with the natural activator, glutathione (GSH). biorxiv.org

These studies show that certain peptides bind to PrfA with affinities in the low micromolar range. biorxiv.org For instance, the dipeptide Leucine-Leucine (LL) and the tripeptide Leucine-Leucine-Leucine (LLL) exhibit the strongest affinities. biorxiv.org In contrast, the binding of the natural activator, GSH, is reported to be too weak to be reliably quantified by ITC under the experimental conditions used, suggesting a lower affinity interaction that is nonetheless critical for activation. biorxiv.org For context, surface plasmon resonance analyses have determined the binding affinity of wild-type PrfA for its DNA operator to be approximately 0.9 µM. nih.gov

Molecular recognition is often highly stereospecific, where the three-dimensional arrangement of atoms in a ligand is critical for its interaction with a biological target. asm.org While direct studies comparing the binding of different stereoisomers of this compound are limited, research on related cysteine derivatives underscores the importance of chirality in biological interactions. For example, biosynthetic approaches to producing S-propylcysteine offer advantages in terms of stereoselectivity. vulcanchem.com

Furthermore, studies on peptide nucleic acid (PNA) analogues derived from cysteine have shown that stereochemistry significantly impacts their ability to interact with DNA. When a D-cysteine unit is incorporated into an oligomer of isopoly(S-carboxymethyl-L-cysteine), the thermal stability (Tm) of the complex formed with DNA decreases, indicating a less favorable interaction. nih.gov This demonstrates that the specific stereochemical configuration (L- vs. D-form) is crucial for effective molecular recognition in this system. nih.gov These findings support the principle that the biological interactions of this compound are likely also dependent on its specific stereoisomeric form.

Cellular Uptake and Translocation Mechanisms

The transport of molecules across cell membranes is a critical step for biological activity. Specific transport systems often mediate the uptake of amino acids and their derivatives. For S-alkyl-derivatives of cysteine, which are structurally related to this compound, dedicated transport mechanisms have been identified in microorganisms. In Bacillus subtilis, an ABC-type (ATP-binding cassette) transporter has been shown to be involved in the uptake of various sulfur-containing compounds, including S-alkyl-cysteine derivatives. nih.gov Although the specific transporter for this compound has not been definitively identified, the existence of these systems for analogous compounds suggests a probable mechanism for its cellular entry. In some cases, multiple transporters may exist with overlapping functions, providing redundancy in the uptake of such molecules. nih.gov

Interactions with Other Biomolecules (e.g., Peptides, Lipids, Nucleic Acids)

Beyond specific protein-ligand binding, this compound has the potential to interact with other major classes of biomolecules.

Peptides: The defining feature of this compound is its disulfide bond (-S-S-). This functional group is capable of participating in thiol-disulfide exchange reactions. nih.govnih.gov In this reaction, a thiolate anion (R-S⁻) from a free thiol group, such as the side chain of a cysteine residue in a peptide or protein, can perform a nucleophilic attack on one of the sulfur atoms of the disulfide bond. nih.govuwaterloo.ca This results in the formation of a new, mixed disulfide bond, cleaving the original one. researchgate.net This reactivity allows this compound to potentially form covalent linkages with cysteine-containing peptides, thereby modifying their structure and function. rsc.orgresearchgate.net

Lipids: Cysteine derivatives can interact with the lipid bilayers that form cell membranes. Studies using Langmuir film balance techniques have shown that cysteine and its ester derivatives are surface-active and can insert themselves into preformed dipalmitoylphosphatidylcholine (DPPC) lipid monolayers. researchgate.net This indicates a favorable interaction between the cysteine derivatives and the lipid phase. Such interactions are driven by a combination of forces, including hydrophobic interactions between the alkyl group and the lipid hydrocarbon chains, as well as potential charge-dipole interactions at the lipid-water interface. researchgate.netnih.gov These interactions could influence membrane properties and facilitate the compound's association with membrane-bound proteins. springernature.comresearchgate.net

Nucleic Acids: While not a primary mode of interaction, cysteine-based molecules can be chemically engineered to bind to nucleic acids like DNA. nih.gov For instance, amphiphilic derivatives of cysteine-containing peptides have been designed to form nanoparticles that can complex with plasmid DNA for the purpose of gene delivery. scirp.org These engineered carriers utilize positive charges and hydrophobic residues to interact with the negatively charged phosphate (B84403) backbone of DNA. scirp.org Additionally, linking nucleic acid bases to a peptide-like backbone made of S-carboxymethyl-cysteine creates derivatives that can hybridize with natural DNA strands. nih.gov

Implications in Microbial Physiology and Pathogenicity

This compound and related compounds are implicated in the modulation of microbial life, particularly in the context of pathogenicity. The most prominent example is the interaction with the PrfA protein of Listeria monocytogenes, a food-borne pathogen responsible for the severe infection listeriosis. researchgate.netnih.gov

PrfA is a master transcriptional regulator that activates a suite of virulence genes required for the bacterium to invade host cells, survive intracellularly, and spread to adjacent cells. researchgate.netasm.orgasm.org The activity of PrfA is tightly controlled; its expression and function are influenced by environmental signals such as temperature and the availability of specific cofactors. researchgate.netresearchgate.net The activation of PrfA inside the host cell is mediated by the binding of glutathione (GSH). pnas.org However, this activation can be inhibited by various small nutritional oligopeptides that are scavenged from the environment and compete with GSH for the same binding site on PrfA. biorxiv.org

By binding to the allosteric site, these inhibitory molecules prevent the conformational change necessary for PrfA to effectively bind DNA and activate virulence gene transcription. biorxiv.org This regulatory mechanism allows L. monocytogenes to conserve energy by keeping the expression of fitness-costly virulence factors off when outside a host. biorxiv.org The listing of this compound as a ligand for PrfA in chemical databases like DrugBank and ChEMBL suggests it is recognized by this critical regulatory switch, potentially influencing the bacterium's pathogenic cycle. uniprot.org The ability of small molecules to interact with master regulators like PrfA highlights a key mechanism for controlling bacterial virulence and physiology. frontiersin.orgfrontiersin.org This interaction can also extend to other aspects of microbial life, such as biofilm formation, which in Listeria has also been shown to be positively influenced by PrfA. nih.govresearchgate.net

Advanced Methodologies for Chemical Synthesis and Derivatization

Total Chemical Synthesis Strategies for S-Propyl-L-cysteine

The total synthesis of S-propyl-L-cysteine is typically achieved through the direct S-alkylation of L-cysteine. This approach is efficient as it utilizes a readily available and enantiomerically pure starting material. The key transformation is the nucleophilic attack of the cysteine's thiol group on an electrophilic propyl source.

One common method involves the reaction of L-cysteine with a propyl halide, such as 1-bromopropane, under basic conditions. The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which then displaces the halide. An improved method for synthesizing S-alkylated cysteine derivatives with branched or straight alkyl chains involves refluxing the cysteine thiol with the appropriate alkyl bromide in a solution of sodium ethoxide in ethanol, which can produce the target compounds in good yield and high purity. researchgate.net

Another strategy employs β-chloro-L-alanine as the substrate. In this enzymatic approach, intact cells containing cysteine desulfhydrase can catalyze a β-replacement reaction where the chlorine atom is substituted by a thiol. tandfonline.com For the synthesis of S-propyl-L-cysteine, propanethiol would serve as the sulfur source. tandfonline.com

Table 1: Selected Strategies for the Synthesis of S-Propyl-L-cysteine

| Starting Material | Reagents and Conditions | Product | Reference |

| L-Cysteine | Propyl bromide, Sodium ethoxide, Ethanol, Reflux | S-Propyl-L-cysteine | researchgate.net |

| β-Chloro-L-alanine | Propanethiol, Cysteine desulfhydrase (intact cells) | S-Propyl-L-cysteine | tandfonline.com |

Design and Synthesis of S,S-Propylthiocysteine Analogs and Derivatives

The synthesis of analogs and derivatives of S-propyl-L-cysteine allows for the exploration of structure-activity relationships. Common modifications include oxidation of the sulfur atom or alteration of the propyl side chain.

A primary derivative is S-propyl-L-cysteine sulfoxide (B87167) (propiin), which can be prepared by the controlled oxidation of S-propyl-L-cysteine. mdpi.comresearchgate.net This oxidation converts the thioether into a sulfoxide. Another example is the synthesis of S-[3-hydroxy-1-propylpropyl]-L-cysteine. researchgate.net This analog is prepared via a Michael addition of L-cysteine to (2E)-2-hexenoic acid ethyl ester, followed by a selective reduction of the ester group. researchgate.net This method creates a more complex side chain with a hydroxyl functionality.

The synthesis of peptide analogs containing thioether linkages is another area of interest. Convergent strategies can be employed where a haloacylated peptide is condensed with a thiol-containing peptide or amino acid to form the thioether bond. mdpi.com

Table 2: Examples of S-Propyl-L-cysteine Analogs and Their Synthesis

| Analog/Derivative Name | Structure | Synthetic Approach | Reference |

| S-Propyl-L-cysteine sulfoxide | C₆H₁₃NO₃S | Oxidation of S-propyl-L-cysteine. | mdpi.comnih.gov |

| S-[3-Hydroxy-1-propylpropyl]-L-cysteine | C₉H₁₉NO₃S | Michael addition of L-cysteine to (2E)-2-hexenoic acid ethyl ester, followed by selective reduction. | researchgate.net |

Application of Novel Synthetic Methodologies in Thiocysteine (B1681304) Chemistry

Modern synthetic chemistry offers innovative tools for the formation of C-S bonds, which are central to thiocysteine chemistry. While classical S-alkylation remains prevalent, newer methods provide alternative pathways that can offer advantages in substrate scope, efficiency, and reaction conditions.

Enzymatic and chemoenzymatic methods are gaining prominence for their high selectivity. doi.orgnih.gov Enzymes like the lacticin 481 synthetase (LctM) have demonstrated broad substrate tolerance and can be used to install thioether rings into peptides. nih.gov This highlights the potential for biocatalysis in creating complex, conformationally constrained peptide therapeutics. nih.gov

In organic synthesis, transition-metal-catalyzed C–S cross-coupling reactions represent a powerful method for thioether formation, although they are more commonly applied to aryl halides rather than alkyl halides. taylorandfrancis.com A more relevant innovation is the use of odorless and non-toxic sulfur sources to replace volatile and malodorous thiols. taylorandfrancis.com Thiourea, for example, can react with organic halides in a one-pot synthesis to produce thioethers, offering advantages in handling and safety. taylorandfrancis.com Furthermore, solid-phase peptide synthesis (SPPS) techniques have been adapted for the convergent synthesis of peptides containing thioether linkages, allowing for the creation of complex biomolecules. mdpi.com

Spectroscopic and Chromatographic Characterization of Synthesized Compounds

The structural confirmation of S-propyl-L-cysteine and its derivatives relies on a combination of spectroscopic and chromatographic techniques. These methods are essential for verifying the identity, purity, and structure of the synthesized compounds.

Chromatography: Thin-Layer Chromatography (TLC) is often used for initial purity assessment and reaction monitoring. jcsp.org.pk For more rigorous analysis and purification, High-Performance Liquid Chromatography (HPLC) is employed. researchgate.net Gas Chromatography (GC) is also used, particularly when coupled with mass spectrometry (GC-MS). However, due to the low volatility of amino acids, derivatization is required. nih.gov A common method is tert-butyldimethylsilylation, which converts the amino and carboxyl groups into more volatile silyl (B83357) derivatives. nih.gov

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

¹H-NMR: The proton NMR spectrum of S-propyl-L-cysteine shows characteristic signals for the propyl group (a triplet for the methyl group around 0.9 ppm, a multiplet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the sulfur), as well as signals for the cysteine backbone protons (α-CH and β-CH₂). jcsp.org.pk

¹³C-NMR: The carbon spectrum confirms the number of unique carbon atoms in the molecule. chimia.ch

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for amino acids, typically showing the protonated molecular ion [M+H]⁺. jcsp.org.pk For S-propyl-L-cysteine, this peak appears at m/z 164.1. jcsp.org.pk

Electron Impact (EI-MS): When used with GC, EI-MS of derivatized compounds provides characteristic fragmentation patterns. For the tert-butyldimethylsilyl derivative of S-propyl-L-cysteine sulfoxide, a major fragment ion is observed at m/z 464, corresponding to the loss of a tert-butyl group. nih.gov

Table 3: ¹H-NMR Data for S-Propyl-L-cysteine and a Derivative

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| S-Propyl-L-cysteine | D₂O-NaOD | 3.65 | dd | α-CH | jcsp.org.pk |

| 2.79-2.90 | dd | β-CH₂ | jcsp.org.pk | ||

| 2.53 | t | S-CH₂ (propyl) | jcsp.org.pk | ||

| 1.56 | m | CH₂ (propyl) | jcsp.org.pk | ||

| 0.91 | t | CH₃ (propyl) | jcsp.org.pk | ||

| S-[3-Hydroxy-1-propylpropyl]-L-cysteine | D₂O | 3.80 | dxdxd | α-CH | chimia.ch |

| 2.93, 3.08 | m | β-CH₂ | chimia.ch | ||

| 2.76-2.85 | m | CH-S | chimia.ch | ||

| 3.57-3.70 | m | CH₂-OH | chimia.ch |

Table 4: Mass Spectrometry Data for S-Propyl-L-cysteine and a Derivatized Analog

| Compound | Ionization Method | m/z | Assignment | Reference |

| S-Propyl-L-cysteine | ESI | 164.1 | [M+H]⁺ | jcsp.org.pk |

| Tris(tert-butyldimethylsilyl) S-propyl-L-cysteine sulfoxide | EI | 464 | [M - t-Bu]⁺ | nih.gov |

Analytical and Bioanalytical Techniques for S,s Propylthiocysteine Research

Chromatographic Separation Methods

Chromatography is a fundamental technique for isolating S,S-Propylthiocysteine from complex mixtures. The choice of method depends on the compound's physicochemical properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for separating cysteine derivatives. In this approach, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For compounds like this compound, which possess polar functional groups (amino and carboxyl groups), ion-pair chromatography can be utilized to enhance retention and improve peak shape. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, increasing its affinity for the nonpolar stationary phase. Detection is typically achieved using UV-Vis spectroscopy, especially after derivatization to introduce a chromophore, or more universally with mass spectrometry (LC-MS).

Table 1: Illustrative HPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the low volatility of amino acids like this compound, derivatization is a mandatory step to convert the non-volatile analyte into a volatile derivative. Common derivatization procedures involve silylation, acylation, or esterification of the polar functional groups. For instance, N-acetyl, n-propyl ester derivatives of cysteine-related compounds have been successfully analyzed by GC. nih.gov

Once derivatized, the compound can be separated on a capillary column, often with a nonpolar stationary phase. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), which provides both quantitative data and structural information. nih.govmdpi.com GC-MS is particularly powerful for identifying specific marker compounds in complex biological samples. nih.gov

Affinity chromatography is a powerful technique used to study and purify biological molecules based on highly specific interactions. nih.govnih.gov This method can be employed to investigate the biological interactions of this compound. The principle involves immobilizing a binding partner (a "ligand") onto a solid support (the stationary phase). nih.govnih.gov When a sample containing this compound is passed over this column, it will bind specifically to the immobilized ligand if there is an affinity between them.

For example, if this compound is hypothesized to interact with a specific enzyme or receptor, that protein can be immobilized on the chromatography matrix. A solution containing this compound is then passed through the column. Unbound molecules are washed away, and the bound this compound can then be eluted by changing the buffer conditions (e.g., pH, ionic strength, or by adding a competing molecule). This technique is invaluable for identifying and characterizing the molecular targets of this compound and for purifying proteins that interact with it. researchgate.netsigmaaldrich.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity following its separation.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound with high accuracy and can provide structural information through fragmentation analysis (tandem MS or MS/MS). When coupled with chromatographic methods like HPLC (LC-MS) or GC (GC-MS), it allows for the definitive identification of the compound in complex mixtures. nih.govmdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly useful for analyzing biomolecules. nih.govnih.gov In this method, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte with minimal fragmentation. This makes it suitable for determining the molecular weight of the intact this compound. MALDI-TOF MS can also be used to analyze peptides and proteins that may have been modified by this compound, for instance, through the formation of disulfide bonds. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Ion Type | Expected m/z (Monoisotopic) |

|---|---|

| [M+H]⁺ | 196.0641 |

| [M+Na]⁺ | 218.0460 |

| [M-H]⁻ | 194.0484 |

Note: These are theoretical values. Observed values in an experiment may vary slightly.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules in solution. nih.govrsc.org ¹H NMR (proton NMR) provides detailed information about the chemical environment of each hydrogen atom in the this compound molecule.

The expected ¹H NMR spectrum of this compound would show distinct signals for the protons of the propyl group and the cysteine backbone. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration of the signal corresponds to the number of protons it represents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the connectivity of atoms within the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| α-CH | ~3.8 - 4.2 | Doublet of doublets (dd) |

| β-CH₂ | ~2.9 - 3.3 | Multiplet (m) |

| S-CH₂ (propyl) | ~2.6 - 2.9 | Triplet (t) |

| CH₂ (propyl) | ~1.6 - 1.8 | Sextet |

| CH₃ (propyl) | ~0.9 - 1.1 | Triplet (t) |

Note: Predicted values are estimates and can vary based on solvent and pH.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and quantification of electroactive molecules. nih.govchemmethod.com Given that this compound is a derivative of cysteine, which is a well-known electroactive amino acid, it is highly probable that it can be detected using electrochemical sensors. nih.gov The sulfur atom in the thiol group is susceptible to oxidation at an electrode surface.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry could be employed. chemmethod.comnih.gov In a typical setup, a three-electrode system (working, reference, and counter electrodes) is used. The working electrode is where the oxidation of this compound occurs. To enhance sensitivity and selectivity, the working electrode is often modified with nanomaterials or specific recognition elements. nih.gov For sulfur-containing compounds like cysteine and its derivatives, electrodes made of or modified with gold, silver, or copper are particularly effective due to the high affinity between sulfur and these metals. nih.gov

A voltammetric sensor for this compound would likely show a linear relationship between the peak current and the concentration of the compound over a specific range. chemmethod.com The potential at which the oxidation peak occurs provides qualitative information for identification.

Table 3: Performance Characteristics of a Hypothetical Electrochemical Sensor for this compound

| Parameter | Value | Technique |

|---|---|---|

| Linear Range | 0.1 µM - 500 µM | Differential Pulse Voltammetry (DPV) |

| Limit of Detection (LOD) | 0.05 µM | DPV (S/N = 3) |

| Working Electrode | Gold Nanoparticle-Modified Carbon Paste Electrode | N/A |

| Response Time | < 5 seconds | Chronoamperometry |

| Repeatability (RSD%) | 2.5% (n=10) | DPV |

Development of High-Throughput Screening (HTS) Assays for Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify "hits" that interact with a specific biological target. thermofisher.comnih.govnuvisan.com Developing an HTS assay for this compound could focus on discovering ligands that bind to its target protein or identifying molecules that modulate its biological activity.

An HTS campaign involves the miniaturization of assays into a microplate format (e.g., 384- or 1536-well plates) and the use of robotic automation for liquid handling and data acquisition. nuvisan.com The choice of assay technology is critical and depends on the nature of the target. For instance, if this compound binds to a specific protein, a competitive binding assay could be developed. In this format, a fluorescently labeled probe known to bind the target is used. Compounds from a screening library are added, and a decrease in the fluorescence signal (e.g., in a fluorescence polarization assay) would indicate that the test compound has displaced the probe, identifying it as a potential binder.

The quality and reliability of an HTS assay are assessed using statistical parameters such as the Z'-factor and the signal-to-background ratio. researcher.life A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS. researcher.life

Table 4: Key Stages in an HTS Campaign for this compound-Related Ligand Discovery

| Stage | Objective | Key Activities | Example Technology |

|---|---|---|---|

| 1. Assay Development & Optimization | Create a robust, reproducible, and sensitive assay in a microplate format. | Target validation, reagent selection, buffer optimization, miniaturization. | Fluorescence Resonance Energy Transfer (FRET), AlphaScreen®, Fluorescence Polarization (FP). |

| 2. Pilot Screen | Validate the assay performance with a small, diverse set of compounds. | Screening a small library (~1,000 compounds), calculation of Z'-factor. | Automated liquid handlers and plate readers. |

| 3. Primary Screen | Screen a large compound library to identify initial "hits". | Testing of tens of thousands to millions of compounds at a single concentration. | Robotic screening platforms. |

| 4. Hit Confirmation & Triage | Confirm the activity of primary hits and eliminate false positives. | Re-testing hits from fresh compound stock, checking for assay interference. | Orthogonal assays (using a different detection technology). |

| 5. Dose-Response Analysis | Determine the potency of confirmed hits. | Testing hits over a range of concentrations to generate dose-response curves and calculate IC₅₀/EC₅₀ values. | Curve-fitting software. |

Validation of Analytical Procedures for this compound Quantification and Identification

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For the quantification and identification of this compound in various matrices (e.g., biological fluids, formulated products), any analytical method used, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), must be rigorously validated. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), outline the key performance characteristics that must be evaluated. europa.eueuropa.euich.org

The validation process ensures the reliability, accuracy, and precision of the analytical data. esydops.gr It involves a series of experiments to assess specific parameters.

Key Validation Parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euich.org

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value. ich.org

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment. europa.eu

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. esydops.gr

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. esydops.gr

Table 5: Summary of Validation Characteristics for a Quantitative HPLC Assay of this compound

| Characteristic | Acceptance Criterion (Typical) | Method of Assessment |

|---|---|---|

| Specificity | No interference at the retention time of the analyte peak. | Analysis of blank matrix, placebo; peak purity analysis using a photodiode array (PDA) detector. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Analysis of at least 5 standards across the range. |

| Range | Typically 80% to 120% of the test concentration. | Confirmed by linearity, accuracy, and precision data. |

| Accuracy | Recovery of 98.0% - 102.0% | Analysis of samples spiked with known amounts of analyte at 3 concentration levels (e.g., 80%, 100%, 120%). |

| Precision (Repeatability) | RSD ≤ 2% | Minimum of 6 replicate injections at 100% concentration or 9 determinations across the range. |

| Precision (Intermediate) | RSD ≤ 2% | Varying days, analysts, or equipment. |

| Quantitation Limit (LOQ) | Signal-to-noise ratio ≥ 10 | Serial dilution of a standard solution. |

Compound Index

Theoretical and Computational Investigations of S,s Propylthiocysteine

Molecular Docking and Dynamics Simulations of Protein-Ligand Complexes

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as S,S-Propylthiocysteine, and a protein target. nih.govnih.gov Docking predicts the preferred orientation of a molecule when bound to a protein, while MD simulations provide insights into the dynamic stability and conformational changes of the protein-ligand complex over time. nih.govnih.gov

This compound has been identified as a ligand in the Protein Data Bank (PDB), a comprehensive database for the three-dimensional structural data of large biological molecules. nih.gov Specifically, it is found in complex with a nuclease from Listeria monocytogenes under the PDB entries 2bgc and 3nuc .

Molecular docking studies of these complexes would typically involve placing this compound into the binding site of the nuclease and scoring the different poses based on factors like intermolecular forces, shape complementarity, and desolvation energy. This would help in identifying the key amino acid residues involved in the interaction.

Following docking, MD simulations could be employed to observe the behavior of the this compound-nuclease complex in a simulated physiological environment. These simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. Such studies are crucial for understanding the mechanism of action and for the rational design of more potent inhibitors or modulators of the target protein. nih.gov

Table 1: Key Computational Methods in Protein-Ligand Interaction Studies

| Computational Method | Purpose | Key Insights |

| Molecular Docking | Predicts the binding orientation of a ligand to a protein. | - Binding affinity estimation- Identification of key interacting residues- Virtual screening of compound libraries |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. | - Stability of the protein-ligand complex- Conformational changes upon binding- Calculation of binding free energies |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods can provide a detailed understanding of the electronic structure, chemical reactivity, and spectroscopic properties of this compound.

The electronic structure of this compound is characterized by the distribution of electrons within the molecule, which can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability.

For a dialkyl disulfide like this compound, a key feature is the S-S bond. DFT calculations can be used to determine the S-S bond dissociation energy (BDE), which is a measure of the bond's strength. nih.gov This information is crucial for understanding the potential for the molecule to participate in thiol-disulfide exchange reactions, a common mechanism in biological systems.

Furthermore, quantum chemical calculations can determine various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors help in predicting how this compound might react with other molecules, including biological nucleophiles and electrophiles. The reactivity of the thiol and disulfide groups is central to the biological roles of many cysteine-containing compounds.

Cheminformatics and Database Mining for Related Compounds

Cheminformatics involves the use of computational methods to analyze chemical data. Publicly accessible chemical databases are invaluable resources for this purpose. nih.gov this compound is cataloged in several major databases, including PubChem and DrugBank, which provide a wealth of information about its chemical structure, properties, and identifiers.

Table 2: Database Information for this compound

| Database | Identifier | Information Provided |

| PubChem | CID: 17754128 | 2D and 3D structures, physical and chemical properties, related citations. |

| DrugBank | ID: DB03654 | Chemical taxonomy, synonyms, PDB entries. |

| ChemSpider | ID: 16744162 | Chemical structure, properties, and links to other databases. |

Database mining can be used to identify compounds structurally similar to this compound. By using its structure as a query, one can search these databases for analogs, such as other S-alkylthiocysteine derivatives. This is a common starting point in drug discovery and toxicology for identifying compounds with potentially similar biological activities or for building structure-activity relationship models. nih.gov These searches can be based on various criteria, including substructure matching, fingerprint similarity, and scaffold hopping.

Predictive Modeling of Biological Activity and Interactions

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models can then be used to predict the activity of new or untested compounds.

For compounds like this compound, a QSAR model could be developed to predict its interaction with specific biological targets. This involves a multi-step process:

Data Collection: Gathering a dataset of compounds with known biological activity for the target of interest.

Descriptor Calculation: Calculating molecular descriptors that numerically represent the chemical structure and properties of the compounds.

Model Building: Using statistical or machine learning methods to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While specific QSAR models for this compound may not be widely published, studies on related S-alkylcysteine derivatives have demonstrated the utility of this approach. For instance, QSAR models have been developed to predict the antileukemic activity of a series of S-alkylcysteine ketones. Such models often identify key molecular properties, like lipophilicity (logP) and surface tension, as being important for activity.

In addition to predicting efficacy, computational models can also be used for in silico toxicology predictions. Various software tools can predict potential adverse effects, such as mutagenicity, carcinogenicity, and skin sensitization, based on the chemical structure of this compound.

Network Analysis of Enzymatic and Metabolic Pathways Involving Thiocysteine-like Compounds

Network analysis is a powerful approach to understand the complex web of interactions within biological systems. By constructing and analyzing metabolic networks, researchers can explore the potential roles of compounds like this compound in various pathways.

Cysteine metabolism is a central hub in cellular biochemistry, connecting sulfur, carbon, and nitrogen metabolism. A key intermediate in some cysteine metabolic pathways is thiocysteine (B1681304) (cysteine persulfide). For instance, the enzyme cystathionine (B15957) γ-lyase can catalyze a β-disulfide elimination reaction on cystine to produce pyruvate, ammonia, and thiocysteine. This highly reactive thiocysteine can then participate in further reactions, including the transfer of its sulfane sulfur. nih.gov

Given that this compound is a derivative of thiocysteine, it is plausible that it could interact with enzymes involved in cysteine and disulfide metabolism. Network analysis could help to:

Identify enzymes that might recognize or metabolize this compound based on their known substrate specificities for similar disulfide-containing molecules.

Predict the downstream effects of the presence of this compound on the metabolic network.

Visualize the connections between cysteine metabolism and other key pathways, such as glutathione (B108866) synthesis and redox regulation.

By integrating data from genomics, proteomics, and metabolomics, a comprehensive network model can be constructed to generate hypotheses about the biological functions and interactions of this compound and related thiocysteine-like compounds.

Q & A

Q. What experimental protocols are recommended for optimizing the synthesis of S,S-Propylthiocysteine?

Methodological Answer:

- Use a stepwise approach: (1) Select starting materials (e.g., L-cysteine derivatives and propylthiol precursors) with purity ≥98% (validate via HPLC or NMR). (2) Optimize reaction conditions (solvent polarity, temperature, pH) using fractional factorial design to identify critical variables . (3) Monitor reaction progress via TLC or LC-MS to ensure intermediate stability. (4) Purify via column chromatography or recrystallization, and confirm final product identity via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

- Report yields, reaction times, and characterization data (e.g., melting points, spectroscopic peaks) in tabular format for reproducibility .

Q. How can researchers ensure structural fidelity during this compound characterization?

Methodological Answer:

- Combine spectroscopic techniques:

- NMR : Compare H and C chemical shifts with computational predictions (e.g., DFT calculations) to confirm stereochemistry .

- Mass Spectrometry : Use HRMS to verify molecular formula (e.g., CHNOS) and isotopic patterns.

- X-ray Crystallography : Resolve crystal structures to validate bond angles and dihedral angles, if single crystals are obtainable .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Step 1 : Conduct meta-analysis of existing data (e.g., IC values, enzyme inhibition assays) to identify outliers. Assess variables like assay conditions (pH, temperature), cell lines, or compound stability (e.g., oxidation susceptibility) .

- Step 2 : Replicate conflicting experiments under standardized protocols (e.g., ISO guidelines) with internal controls. Use statistical tools (ANOVA, Bland-Altman plots) to quantify variability .

- Step 3 : Perform mechanistic studies (e.g., molecular docking, surface plasmon resonance) to validate target binding specificity and rule off-target effects .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in vivo?

Methodological Answer:

- Experimental Design :

- Use isotope-labeled (e.g., C or S) compounds in rodent models. Track metabolites via LC-MS/MS or radio-TLC at timed intervals .

- Employ knockout models or enzyme inhibitors (e.g., cytochrome P450 inhibitors) to identify metabolic enzymes.

- Data Analysis :

- Apply pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate half-life, clearance, and bioavailability.

- Correlate metabolite profiles with toxicity assays (e.g., Ames test, micronucleus assay) to assess safety .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with thioredoxin reductase) under physiological conditions to identify binding motifs .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

- Validate predictions with in vitro assays (e.g., enzyme kinetics, cellular uptake studies) and report correlation coefficients (R) between computational and experimental results .

Data Reporting and Reproducibility

Q. What minimal data should be included in publications to ensure reproducibility of this compound studies?

Methodological Answer:

- Essential Data :

- Synthetic protocols (reagents, catalysts, reaction conditions).

- Characterization data (NMR shifts, HRMS spectra, purity metrics).

- Biological assay details (cell lines, incubation times, negative/positive controls).

- Supporting Information :

- Raw spectral data (e.g., NMR FID files) and crystallographic CIF files.

- Statistical analysis code (R/Python scripts) and raw datasets in open repositories (e.g., Zenodo) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Implement quality control (QC) measures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.